molecular formula C11H11NOS B3064066 3-(5-((Methylthio)methyl)furan-2-yl)pyridine CAS No. 859239-20-6

3-(5-((Methylthio)methyl)furan-2-yl)pyridine

Cat. No.: B3064066
CAS No.: 859239-20-6
M. Wt: 205.28 g/mol
InChI Key: QSLAHFFHHYZNQL-UHFFFAOYSA-N
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Description

3-(5-((methylthio)methyl)furan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a furan ring, which is further modified with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((methylthio)methyl)furan-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-((methylthio)methyl)furan-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(5-((methylthio)methyl)furan-2-yl)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(5-((methylthio)methyl)furan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((methylthio)methyl)furan-2-yl)pyridine is unique due to the presence of both the furan and pyridine rings, as well as the methylthio group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

859239-20-6

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

3-[5-(methylsulfanylmethyl)furan-2-yl]pyridine

InChI

InChI=1S/C11H11NOS/c1-14-8-10-4-5-11(13-10)9-3-2-6-12-7-9/h2-7H,8H2,1H3

InChI Key

QSLAHFFHHYZNQL-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(O1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(See FIG. 7.) To a solution of 13 (27 mg, 0.12 mmol) in anhydrous CH3OH (3 mL) at 0° C. under argon was added a solution of sodium methoxide (15 mg, 0.28 mmol) in anhydrous CH3OH (1 mL) dropwise, over 10 min and the resultant solution was stirred for 30 min. To the solution was added methyl iodide (17 μL, 0.28 mmol) in anhydrous CH3OH (1 mL) dropwise over 1 min and the resultant solution was stirred for 30 min. The reaction was stopped by the addition of aqueous sodium bicarbonate (satd. soln., 10 mL). The CH3OH was removed in vacuo and the aqueous fraction was extracted with EtOAc (3×10 mL). The combined organic fractions were dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (EtOAc/Hex, 25/75, Rf=0.2) to afford the title compound 15 (13 mg, 54% yield) as an off white solid: mp=67-68° C.; 1H NMR (CDCl3) δ 8.90 (br s, 1H), 8.46 (m, 1H), 7.90 (m, 1H), 7.29 (m, 1H), 6.66 (d, J=3.3 Hz, 1H), 6.29 (d, J=3.3 Hz, 1H), 3.74 (s, 2H), 2.14 (s, 3H); LRMS (ESI) m/z calcd for C11H12NOS [M+H]+ 206. found 206.
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27 mg
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sodium methoxide
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15 mg
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3 mL
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1 mL
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17 μL
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1 mL
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resultant solution
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10 mL
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Yield
54%

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